Chaulmoogric acid

Catalog No.
S560803
CAS No.
29106-32-9
M.F
C18H32O2
M. Wt
280.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chaulmoogric acid

CAS Number

29106-32-9

Product Name

Chaulmoogric acid

IUPAC Name

13-cyclopent-2-en-1-yltridecanoic acid

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C18H32O2/c19-18(20)16-10-8-6-4-2-1-3-5-7-9-13-17-14-11-12-15-17/h11,14,17H,1-10,12-13,15-16H2,(H,19,20)

InChI Key

XMVQWNRDPAAMJB-UHFFFAOYSA-N

SMILES

C1CC(C=C1)CCCCCCCCCCCCC(=O)O

Synonyms

(S)-2-Cyclopentene-1-tridecanoic Acid; (1S)-2-Cyclopentene-1-tridecanoic Acid; NSC 14979; NSC 26989; NSC 52425

Canonical SMILES

C1CC(C=C1)CCCCCCCCCCCCC(=O)O

Isomeric SMILES

C1C[C@@H](C=C1)CCCCCCCCCCCCC(=O)O

The exact mass of the compound Chaulmoogric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52425. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Supplementary Records. It belongs to the ontological category of chaulmoogric acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Carbocyclic fatty acids [FA0114]. However, this does not mean our product can be used or applied in the same or a similar way.

Chaulmoogric acid is a C18 fatty acid distinguished by a terminal cyclopentene ring, a structural feature uncommon in most lipids. It is a primary bioactive component of traditional chaulmoogra oil, historically and currently investigated for its potent activity against various Mycobacterium species, including those responsible for tuberculosis and leprosy. Its mechanism is linked to the disruption of mycobacterial cell membranes and metabolic pathways, a function directly tied to its unique cyclic structure. This makes the selection of the pure, isolated compound critical for achieving reproducible and potent effects in research and formulation development.

The specific bioactivity of chaulmoogric acid is intrinsically linked to its cyclopentenyl ring structure, which is absent in common linear fatty acid substitutes like palmitic or oleic acid. Studies demonstrate that straight-chain fatty acids and even the saturated analog, dihydrochaulmoogric acid, lack comparable antimycobacterial efficacy, rendering them unsuitable as procurement substitutes. Furthermore, using the crude source, chaulmoogra oil, introduces significant variability. The oil is a mixture of several cyclopentenyl fatty acids (including the less-potent hydnocarpic and gorlic acids), with compositions varying between species and batches, leading to inconsistent and potentially weaker biological effects compared to the pure, isolated chaulmoogric acid. For reproducible outcomes in antimicrobial assays, formulation, and mechanistic studies, the procurement of the purified, well-defined compound is essential.

Structurally Dependent Bioactivity: Ineffectiveness of Common Saturated Fatty Acid Substitutes

In a direct in vivo comparison using a mouse footpad infection model with *Mycobacterium leprae*, chaulmoogric acid demonstrated clear inhibitory activity on bacterial multiplication. In the same study, palmitic acid, a common C16 saturated fatty acid, was shown to be inactive. This highlights that the unique cyclopentenyl structure of chaulmoogric acid is a non-negotiable requirement for its bioactivity, and substitution with generic, linear saturated fatty acids is not viable for antimycobacterial applications.

Evidence DimensionInhibition of M. leprae multiplication
Target Compound DataActive (inhibited multiplication)
Comparator Or BaselinePalmitic Acid: Inactive
Quantified DifferenceQualitative (Active vs. Inactive)
ConditionsIn vivo mouse footpad infection model

This evidence justifies procuring chaulmoogric acid over cheaper, common saturated fatty acids by proving they are not functionally equivalent for antimycobacterial research.

Purity-Linked Potency: Defined Efficacy Over Crude Chaulmoogra Oil Mixtures

While crude chaulmoogra oil contains chaulmoogric acid, its composition is variable, with one analysis of *Hydnocarpus wightiana* oil showing only 27% chaulmoogric acid alongside 48% hydnocarpic acid, 12% gorlic acid, and other fatty acids. In an in vivo study on *M. leprae*, pure chaulmoogric acid was effective when administered at half the equivalent dose of the mixed sodium salts of crude chaulmoogra fatty acids, indicating a higher specific activity. This suggests that the presence of other, less active components in the crude oil dilutes the therapeutic efficacy.

Evidence DimensionEffective in vivo dose
Target Compound DataEffective at half the equivalent dose of the crude mixture.
Comparator Or BaselineCrude sodium salts of chaulmoogra fatty acids: Required a 2x higher equivalent dose for the same effect.
Quantified Difference~2-fold higher specific activity
ConditionsIn vivo mouse footpad infection model with M. leprae

This justifies the additional cost of the pure compound by demonstrating it provides greater potency per unit mass, ensuring higher reproducibility and removing confounding variables from crude mixtures.

Formulation Suitability: Potential for Altered Membrane Packing Compared to Oleic Acid

Chaulmoogric acid's rigid cyclopentenyl ring presents a distinct molecular geometry compared to the kinked but flexible chain of oleic acid, a common unsaturated fatty acid used in liposome formulations. While direct comparative data is limited, the incorporation of different fatty acids is known to significantly affect liposome physicochemical properties like size, stability, and rigidity. The unique terminal ring of chaulmoogric acid is expected to alter lipid packing and membrane fluidity differently than oleic acid, a critical consideration for developing specialized drug delivery vehicles where membrane interaction and stability are key process parameters.

Evidence DimensionMolecular Structure and Impact on Lipid Bilayers
Target Compound DataContains a rigid terminal cyclopentene ring, influencing lipid packing.
Comparator Or BaselineOleic Acid: Contains a flexible cis-double bond, a standard component for fluid liposomes.
Quantified DifferenceStructural (Rigid ring vs. flexible kink)
ConditionsLipid bilayer formulation for drug delivery systems.

For researchers designing advanced lipid-based drug delivery systems, chaulmoogric acid offers a structurally distinct alternative to standard lipids like oleic acid, enabling the creation of formulations with potentially novel packing, stability, and release characteristics.

Lead Compound for Novel Antimycobacterial Drug Discovery

Given its demonstrated in vivo activity against *M. leprae* and its structural uniqueness compared to standard linear fatty acids, chaulmoogric acid is a primary candidate for structure-activity relationship (SAR) studies and as a scaffold for developing new therapeutics against drug-resistant mycobacterial strains.

High-Reproducibility Mechanistic Studies of Mycobacterial Lipids

To investigate how mycobacteria process and incorporate exogenous fatty acids, using pure chaulmoogric acid is critical. Its defined structure avoids the confounding variables present in crude chaulmoogra oil, ensuring that observed effects on mycobacterial lipid biosynthesis or membrane integrity are directly attributable to the specific cyclopentenyl fatty acid.

Formulation of Specialized Lipid-Based Drug Delivery Systems

For projects requiring lipid vesicles with non-standard packing properties, chaulmoogric acid serves as a specialty component. Its rigid terminal ring provides a tool to modulate membrane characteristics differently from common substitutes like oleic acid, which is relevant for creating liposomes with tailored stability or drug-release profiles.

XLogP3

7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

280.240230259 g/mol

Monoisotopic Mass

280.240230259 g/mol

Heavy Atom Count

20

UNII

6TD35V6OLU

Other CAS

29106-32-9

Wikipedia

(S)-chaulmoogric acid
Chaulmoogric acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Carbocyclic fatty acids [FA0114]

Dates

Last modified: 08-15-2023

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